molecular formula C25H32N2O5 B2830983 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921586-09-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide

カタログ番号: B2830983
CAS番号: 921586-09-6
分子量: 440.54
InChIキー: GPNUPXYNRVNUMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:

  • 4-oxo group: Introduces a ketone moiety, which may influence hydrogen bonding and electronic properties.
  • 2-(3-methoxyphenoxy)acetamide side chain: The methoxy group on the phenoxy ring contributes to electron-donating effects, while the acetamide linker provides conformational flexibility for target interactions.

特性

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-17(2)11-12-27-21-10-9-18(13-22(21)32-16-25(3,4)24(27)29)26-23(28)15-31-20-8-6-7-19(14-20)30-5/h6-10,13-14,17H,11-12,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNUPXYNRVNUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxazepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the isopentyl and dimethyl groups, followed by the attachment of the methoxyphenoxy and acetamide groups. Each step requires specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The scalability of the synthesis would be a key consideration to meet the demands of various applications.

化学反応の分析

Types of Reactions

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: Researchers might explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

作用機序

The mechanism by which N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzo[b][1,4]oxazepine vs. Benzo[b][1,4]oxazine Derivatives

  • Target Compound : The seven-membered oxazepine ring (with N and O atoms) allows for greater conformational flexibility compared to six-membered oxazine rings (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives in ) .
  • Synthetic Methods: The target compound’s synthesis may require cyclization steps distinct from oxazine derivatives. For example, oxazine derivatives in were synthesized using cesium carbonate in DMF, a milder base compared to ZnCl2-mediated reactions for thiazolidinone-acetamide hybrids () .

Substituent Effects on Acetamide Side Chains

  • Methoxy vs. Dimethylphenoxy Groups: The target compound’s 3-methoxyphenoxy group contrasts with 2,6-dimethylphenoxy substituents in (e.g., compounds e-h) .
  • Amide Linkers : The acetamide linker in the target compound is structurally simpler than morpholine-carbonyl or trityl-protected variants in , which exhibit anti-proliferative activity .

Heterocyclic Core Variations

  • Indazole vs. Oxazepine Cores: N3-Acyl-N5-aryl-3,5-diaminoindazole analogues () replace the oxazepine ring with an indazole scaffold.
  • Oxazolidinone Hybrids: Compound 73 in incorporates an oxazolidinone ring fused to a benzo[b]oxazolo[3,4-d][1,4]oxazine. Such rigid structures may limit bioavailability compared to the target compound’s flexible acetamide side chain .

Hydrogen Bonding and Crystallinity

  • The 3-methoxyphenoxy group in the target compound can act as both a hydrogen bond donor (via the methoxy oxygen) and acceptor, influencing crystal packing () . This contrasts with non-polar substituents (e.g., ethoxyphenyl groups in ), which prioritize hydrophobic interactions .

Lumping Strategy for Property Prediction

  • As per , compounds with similar cores (e.g., benzoheterocycles) and substituents (e.g., acetamides) may be "lumped" into surrogate categories for predictive modeling. The target compound’s isopentyl and dimethyl groups, however, necessitate separate consideration due to their steric and lipophilic effects .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including condensation of the benzo[b][1,4]oxazepine core with substituted acetamide moieties. Key challenges include controlling regioselectivity during ring closure and ensuring high purity. Typical steps:

  • Step 1: Formation of the tetrahydrobenzo[b][1,4]oxazepinone core via cyclization under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Coupling the 3-methoxyphenoxyacetamide group using chloroacetyl chloride or similar reagents, requiring inert atmospheres to prevent oxidation .
  • Purification: Chromatography (HPLC or column) and recrystallization (ethanol/dichloromethane) are essential to achieve >95% purity .

Q. Which analytical methods are recommended for structural confirmation?

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and ring conformation (e.g., δ 1.2–1.4 ppm for isopentyl methyl groups) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ≈ 465.2 g/mol) .
  • X-ray Crystallography: For resolving ambiguities in stereochemistry, though limited by crystal growth challenges .

Q. How does solubility in organic solvents impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. This necessitates:

  • Bioassays: Use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity) .
  • Reaction Optimization: Polar aprotic solvents (e.g., THF) for coupling reactions, with sonication to improve dissolution .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay Conditions: Variations in pH, serum proteins, or reducing agents (e.g., DTT) can alter compound stability. Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Metabolite Interference: LC-MS/MS analysis of cell lysates can identify active metabolites that contribute to off-target effects .
  • Statistical Validation: Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesized batches .

Q. How can computational modeling optimize derivative design?

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding to target proteins (e.g., HDACs or kinases). Focus on the oxazepine ring’s conformational flexibility and methoxyphenoxy group’s π-π interactions .
  • QSAR Analysis: Correlate substituent electronegativity (e.g., 3-methoxy vs. 4-methoxy) with activity trends. Hammett constants (σ) and logP values are critical predictors .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .

Q. What methods resolve low yields in large-scale synthesis?

  • Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling steps; reports a 20% yield increase with Pd catalysts .
  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization), reducing byproducts .
  • DoE (Design of Experiments): Optimize parameters (temperature, solvent ratio) via fractional factorial design to maximize efficiency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。